3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide (C₂₁H₁₇N₃O₃, MW 359.38) is a synthetic small molecule belonging to the chromone (4H-chromen-4-one) carboxamide class, featuring a 3-methyl-2-phenyl-chromone core with an 8-carboxamide substituent linked to a 1-methyl-1H-pyrazol-4-yl moiety. The compound is catalogued as InterBioScreen STOCK1N-77770 within the InterBioScreen synthetic screening library, a collection of over 485,000 functionalized heterocyclic compounds curated for drug discovery and agrochemical screening programmes.

Molecular Formula C21H17N3O3
Molecular Weight 359.4 g/mol
Cat. No. B12185130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide
Molecular FormulaC21H17N3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CN(N=C3)C)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O3/c1-13-18(25)16-9-6-10-17(21(26)23-15-11-22-24(2)12-15)20(16)27-19(13)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,23,26)
InChIKeyVSWATQVCXQMWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide – A Compact Chromone-8-Carboxamide Screening Candidate for Targeted Library Procurement


3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide (C₂₁H₁₇N₃O₃, MW 359.38) is a synthetic small molecule belonging to the chromone (4H-chromen-4-one) carboxamide class, featuring a 3-methyl-2-phenyl-chromone core with an 8-carboxamide substituent linked to a 1-methyl-1H-pyrazol-4-yl moiety [1]. The compound is catalogued as InterBioScreen STOCK1N-77770 within the InterBioScreen synthetic screening library, a collection of over 485,000 functionalized heterocyclic compounds curated for drug discovery and agrochemical screening programmes . The chromone-8-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with close analogs such as Upidosin (Rec 15/2739) having advanced to Phase 2 clinical trials as uroselective α-1 adrenoceptor antagonists [2]. Unlike the bulkier piperazine-bearing analogs that dominate the published chromone-8-carboxamide pharmacopoeia, this compound's defining feature is its compact 1-methylpyrazol-4-yl amide substituent, which confers a distinct physicochemical and pharmacophoric profile relative to in-class alternatives [1].

Compact chromone-8-carboxamide lacking a basic amine center; distinct from piperazine-bearing analogs like Upidosin
InterBioScreen library candidate (STOCK1N-77770) suitable for phenotypic screening and target deconvolution workflows
Rule-of-5 compliant (MW 359, LogP 2.88, 3 rotatable bonds); may support lead optimization without pharmacokinetic liabilities of larger series members

Why In-Class Chromone-8-Carboxamides Cannot Substitute for 3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide


Chromone-8-carboxamides as a class exhibit profoundly divergent biological activities depending on the nature of the 8-carboxamide substituent. The clinically evaluated analog Upidosin (N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide; MW 511.6) is a potent α-1A/α-1B adrenoceptor antagonist (IC₅₀ 2 nM and 24 nM, respectively) whose pharmacology is driven by the basic piperazine moiety engaging the orthosteric amine-binding pocket of aminergic GPCRs [1]. In contrast, Flavoxate — a 3-methylflavone-8-carboxylic acid piperidinoethyl ester (MW 391.5) sharing the identical chromone core — acts primarily as a muscarinic antagonist (IC₅₀ 12.2 μM) with spasmolytic activity, a completely distinct target profile dictated solely by the ester vs. amide linkage and the nature of the basic amine [2]. Even within the heteroaryl amide sub-series, the 1-methylpyrazol-4-yl moiety of the target compound presents a unique hydrogen-bond donor/acceptor geometry (single NH donor, pyrazole N2 acceptor) that differs fundamentally from the 1H-imidazol-2-yl analog (bidentate H-bond donor/acceptor) and the 4H-1,2,4-triazol-3-yl analog (additional N4 acceptor), each of which would engage target proteins through distinct recognition motifs [3]. The quantitative evidence below demonstrates that the amide substituent is the primary determinant of target engagement for this scaffold, making generic substitution scientifically unsound without head-to-head comparative data.

Pharmacophore shift Absence of a basic amine (pKa
H-bond geometry The monodentate pyrazole amide creates a different recognition motif compared to imidazole or triazole analogs; target selectivity profiles may not transfer.
Procurement context Screening-library provenance (unannotated) differs from commercially annotated reference standards; validation data and batch records may vary.

Quantitative Differential Evidence for 3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide vs. Closest Analogs


Molecular Size and Drug-Likeness Differentiation vs. Upidosin (Rec 15/2739)

The target compound (MW 359.38, LogP 2.88, 3 rotatable bonds) is substantially smaller and more compact than Upidosin (MW 511.61, estimated LogP >4, 11 rotatable bonds), the closest well-characterized chromone-8-carboxamide sharing the identical 3-methyl-2-phenyl-chromone-4-one core [1]. This translates to a 30% lower molecular weight, at least 1.5 log-unit lower lipophilicity, and 73% fewer rotatable bonds, placing the target compound well within Lipinski Rule-of-Five space (MW <500, LogP <5, HBD ≤5, HBA ≤10 — all criteria satisfied) while Upidosin exceeds the MW threshold. The polar surface area difference (73.22 vs. ~79 Ų estimated for Upidosin) further indicates superior passive permeability potential for the target compound .

Physicochemical profile vs. Upidosin
Reported
ΔMW –152.2 (30% lower); ΔLogP ~–1.3; 73% fewer rotatable bonds. Target compound has zero Rule-of-5 violations vs. one violation for Upidosin (MW >500).
Reported drug-likeness profile may support broader lead optimization across target classes.
Computed properties from ChemBase; confirm experimentally if oral exposure is relevant.
Physicochemical profiling Drug-likeness Lead optimization

Amide Substituent Pharmacophore Comparison: Pyrazole vs. Imidazole vs. Triazole Hydrogen-Bond Geometry

The 1-methylpyrazol-4-yl amide substituent of the target compound presents a single hydrogen-bond donor (amide NH) at position 4 of the pyrazole ring, with the pyrazole N2 nitrogen serving as a weak H-bond acceptor positioned ~2.3 Å from the amide NH in the lowest-energy conformation. This contrasts with the 1H-imidazol-2-yl analog (ChemBase ID: 226150), which offers a bidentate H-bond donor/acceptor pair at the imidazole NH and N3 positions, and the 4H-1,2,4-triazol-3-yl analog, which provides an additional N4 acceptor site capable of simultaneous bifurcated H-bonding [1]. The N-methylation of the pyrazole ring in the target compound eliminates the pyrazole NH donor present in non-methylated pyrazole analogs, thereby removing a potential competing H-bond interaction and simplifying the molecular recognition motif to a single directional H-bond [2]. This constrained pharmacophore is expected to confer greater target selectivity compared to the more promiscuous H-bonding patterns of the imidazole and triazole analogs.

Pyrazole amide H-bond geometry
Method context
1 directional H-bond donor (amide NH); N-methylated pyrazole eliminates a second donor. Imidazole analog offers 2–3 interactions; triazole 3–4.
Simplified pharmacophore may support selectivity-focused screening.
Based on gas-phase conformer analysis; protein-bound geometry may differ.
Structure-activity relationships Pharmacophore modeling Kinase inhibitor design

Chromone-8-Carboxamide Scaffold Target Engagement Profile: α-1 Adrenergic Receptor Potency as Class-Level Baseline

The chromone-8-carboxamide scaffold has validated pharmacology at α-1 adrenergic receptors. Upidosin — the closest extensively characterized analog sharing the identical 3-methyl-2-phenyl-4-oxo-4H-chromene-8-carboxamide core — exhibits α-1A IC₅₀ = 2 nM and α-1B IC₅₀ = 24 nM in radioligand binding assays using rat hippocampus and liver membranes respectively [1]. A structurally similar analog (CHEMBL25098; isopropoxy variant) demonstrates α-1A IC₅₀ = 1 nM [2]. Importantly, Upidosin's uroselectivity (Kb 2–3 nM in urethra/prostate vs. 20–100 nM in ear artery/aorta) demonstrates that the chromone-8-carboxamide scaffold can achieve tissue-selective pharmacology [3]. However, this α-1 adrenergic activity is critically dependent on the basic piperazine moiety present in Upidosin and CHEMBL25098; the target compound lacks any basic amine center (calculated pKa of pyrazole N2 < 2.5), suggesting that it is unlikely to engage the orthosteric aspartate residue (Asp106³.³²) of aminergic GPCRs with comparable affinity [4]. The target compound's non-basic, heteroaromatic amide substituent is therefore predicted to redirect target engagement away from aminergic GPCRs toward enzyme active sites or protein-protein interaction surfaces that favor neutral H-bond-driven recognition.

α-1 adrenergic class profile
Class-level
Upidosin α-1A IC50 2 nM requires basic piperazine. Target lacks basic amine; predicted affinity drop >100-fold.
Supports exploration of non-GPCR target space distinct from Upidosin series.
No direct binding data; prediction from structure, requires confirmation.
GPCR pharmacology Adrenergic receptor Uroselectivity

Procurement Source Differentiation: InterBioScreen Library Provenance and Availability vs. Commercial Analog Suppliers

The target compound is exclusively catalogued as InterBioScreen STOCK1N-77770, placing it within a curated screening library of over 485,000 functionalized heterocyclic compounds specifically selected for drug discovery relevance [1]. In contrast, Upidosin is available from multiple commercial vendors (MedChemExpress, SelleckChem, TargetMol) as a characterized reference standard with documented α-1 adrenergic pharmacology, typically at higher per-mg cost reflective of its validated biological annotation . The imidazole (ChemBase ID: 226150) and triazole analogs of the chromone-8-carboxamide series are also available from screening library suppliers but lack any published biological characterization. The target compound occupies a unique procurement niche: it is structurally distinct from the well-characterized piperazine series, yet more synthetically tractable than the fully uncharacterized heteroaryl analogs, making it a strategic choice for laboratories seeking to explore novel chromone-8-carboxamide chemical space without committing to a compound with pre-defined (and potentially irrelevant) pharmacology.

Procurement source
Source review
Exclusively InterBioScreen STOCK1N-77770 (screening library, >90% LCMS). Upidosin available as annotated reference standard from multiple vendors.
Unannotated library status supports unbiased target deconvolution screening.
Purity and resupply pathway should be verified with the vendor.
Compound procurement Screening library Hit validation

Recommended Research and Procurement Application Scenarios for 3-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide


Phenotypic Screening for Novel Chromone-8-Carboxamide Target Deconvolution

Given the target compound's non-basic, heteroaromatic amide pharmacophore — which distinguishes it from the well-characterized basic amine-containing chromone-8-carboxamides (Upidosin series) that engage aminergic GPCRs [1] — this compound is suited for incorporation into phenotypic screening cascades where α-1 adrenergic-driven hits are undesirable. Its compact size (MW 359.38, LogP 2.88) and compliance with all Lipinski Rule-of-Five criteria [2] make it an appropriate candidate for cell-based assays in oncology, inflammation, or neurodegeneration, where the chromone scaffold has demonstrated privileged status across multiple target classes [3]. Laboratories should consider this compound when seeking to identify novel mechanisms of action distinct from the established α-1 antagonist pharmacology of the Upidosin/CHEMBL25098 series.

Kinase or Enzyme Inhibition Screening Leveraging Pyrazole Amide H-Bond Geometry

The 1-methylpyrazol-4-yl amide moiety presents a single, directional hydrogen-bond donor (amide NH) adjacent to the chromone carbonyl (position 4), creating a donor-acceptor pair geometry that mimics the hinge-binding motif of many ATP-competitive kinase inhibitors [1]. The N-methylation of the pyrazole ring eliminates a competing H-bond donor, simplifying the recognition motif relative to imidazole and triazole analogs [2]. While direct kinase inhibition data for this specific compound are not yet in the public domain, the structural features are consistent with kinase hinge-region binding. This compound is recommended for inclusion in kinase profiling panels — particularly those targeting lipid kinases (PI3K family) or serine/threonine kinases (AKT, ROCK) — where chromone-based inhibitors have shown significant activity (e.g., AZD8186, a chromone-6-carboxamide PI3Kβ/δ inhibitor with IC₅₀ in the low nanomolar range) [3].

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Starting Point

With a molecular weight of 359.38 and only 3 rotatable bonds, the target compound resides at the upper boundary of fragment-like chemical space (typically MW <300) while retaining sufficient complexity for meaningful target engagement [1]. This positions it as a 'scaffold-hopping' intermediate between true fragments and fully elaborated lead compounds. The chromone-8-carboxamide core has validated synthetic tractability via the anionic ortho-Fries rearrangement pathway, enabling late-stage diversification at both the amide position and the chromone C-3/C-2 positions [2]. Medicinal chemistry teams can procure this compound as a validated starting scaffold for focused library synthesis, exploiting the pyrazole N-methyl group as a metabolic soft spot for subsequent optimization, or replacing the 2-phenyl group to modulate chromone core electronics.

Negative Control or Selectivity Counter-Screen vs. α-1 Adrenergic Antagonists

Because the target compound lacks the basic amine center essential for high-affinity α-1 adrenergic receptor binding — as demonstrated by the 1–2 nM potency of the piperazine-containing analogs Upidosin and CHEMBL25098 [1] — it can serve as a structurally matched negative control in GPCR counter-screening panels. When screening novel chromone-8-carboxamide analogs for α-1 adrenergic activity, the target compound provides a baseline for non-specific chromone scaffold effects (e.g., membrane interactions, fluorescence interference) without the confounding pharmacological activity of the piperazine-bearing reference compounds. Its calculated pKa (11.33) confirms that the pyrazole amide remains uncharged at physiological pH, unlike the protonated piperazine of Upidosin (calculated pKa ~8.5) [2].

Application
Selection Property
Validation Focus
Phenotypic screening for novel target deconvolution
Non-basic pyrazole amide substituent
Confirm absence of α-1 adrenergic activity in target cell models
Kinase or enzyme inhibition screening
Monodentate H-bond donor-acceptor geometry
Profile against kinase panels to evaluate hinge-binding potential
Fragment-based medicinal chemistry starting point
Compact, Ro5-compliant scaffold (MW 359, 3 rotatable bonds)
Assess synthetic tractability and initial SAR expansion
Negative control for GPCR α-1 counterscreens
Lacks basic amine center (pKa 11.33, uncharged at pH 7.4)
Include in α-1 binding assays alongside piperazine-bearing analogs
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